molecular formula C11H13N5O B2902199 N-ethyl-2-(3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)acetamide CAS No. 943115-52-4

N-ethyl-2-(3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)acetamide

Cat. No.: B2902199
CAS No.: 943115-52-4
M. Wt: 231.259
InChI Key: VUDPCEDRULBZMV-UHFFFAOYSA-N
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Description

N-ethyl-2-(3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)acetamide is a chemical compound that belongs to the class of triazole derivatives. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyridine and triazole rings in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-(3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)acetamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and nitriles under acidic or basic conditions.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced via a coupling reaction with a suitable pyridine derivative.

    Ethylation: The final step involves the ethylation of the triazole-pyridine intermediate to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-(3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: N-oxides of the triazole or pyridine rings.

    Reduction: Amine derivatives.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

N-ethyl-2-(3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial or anticancer agent due to its ability to interact with biological targets.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound can serve as a probe to study enzyme interactions or cellular pathways.

    Industrial Applications: It may be used in the synthesis of other complex molecules or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-ethyl-2-(3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and pyridine rings can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecules. This interaction can modulate biological pathways, leading to the desired therapeutic or chemical effects.

Comparison with Similar Compounds

Similar Compounds

  • N-ethyl-2-(pyridin-4-yl)ethanamine
  • 2-(2-Pyridyl)ethylamine
  • 4-(2-Aminoethyl)pyridine

Uniqueness

N-ethyl-2-(3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)acetamide is unique due to the presence of both triazole and pyridine rings, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of interactions with biological targets and can participate in more diverse chemical reactions.

Properties

IUPAC Name

N-ethyl-2-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O/c1-2-13-10(17)7-9-14-11(16-15-9)8-3-5-12-6-4-8/h3-6H,2,7H2,1H3,(H,13,17)(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUDPCEDRULBZMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CC1=NC(=NN1)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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